N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide
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Overview
Description
N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and unique properties. The incorporation of the adamantyl group into various chemical structures has led to the development of compounds with significant biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide typically involves the reaction of 2-adamantylamine with ethyl 2-phenoxyacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The phenoxyacetamide moiety can also bind to specific proteins, altering their function and leading to the desired biological effects .
Comparison with Similar Compounds
N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Hemantane: Exhibits analgesic and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of the adamantyl and phenoxyacetamide groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-2-21(19(22)13-23-18-6-4-3-5-7-18)20-16-9-14-8-15(11-16)12-17(20)10-14/h3-7,14-17,20H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGIJBFTWAASJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C2CC3CC(C2)CC1C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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